1-[3-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride
Overview
Description
1-[3-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with dimethyl groups, linked to a phenyl ethanone moiety via an ethoxy bridge. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
The synthesis of 1-[3-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of 3,5-dimethylpyridine.
Ethoxy Bridge Formation: The ethoxy linkage is introduced via an etherification reaction, where the piperidine derivative reacts with an appropriate phenol derivative under basic conditions.
Ketone Introduction: The ethanone moiety is introduced through a Friedel-Crafts acylation reaction, using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Hydrochloride Salt Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[3-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Hydrolysis: The ethoxy linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and piperidine derivatives.
Scientific Research Applications
1-[3-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing molecules with analgesic or anti-inflammatory properties.
Industry: It is utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[3-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and phenyl ethanone moiety contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to desired physiological effects.
Comparison with Similar Compounds
1-[3-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride can be compared with other similar compounds, such as:
3,5-Dimethylpiperidine: A precursor in its synthesis, known for its use in organic synthesis and as a building block for pharmaceuticals.
Phenyl Ethanone Derivatives: Compounds like acetophenone, which share the ethanone moiety and are used in various chemical reactions and industrial applications.
Piperidine Derivatives: Other piperidine-based compounds, such as piperidine itself, which are widely used in medicinal chemistry and organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-13-9-14(2)12-18(11-13)7-8-20-17-6-4-5-16(10-17)15(3)19;/h4-6,10,13-14H,7-9,11-12H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOACVRUQCJWONK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCOC2=CC=CC(=C2)C(=O)C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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